molecular formula C8H5Cl2F3O B1398691 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol CAS No. 1092461-04-5

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B1398691
CAS No.: 1092461-04-5
M. Wt: 245.02 g/mol
InChI Key: LSBMUWBCVLIBIO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5Cl2F3O It is a benzyl alcohol derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol involves the reduction of the corresponding benzaldehyde derivative. The reaction typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the benzaldehyde derivative in the presence of hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde or 2,6-Dichloro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2,6-Dichloro-3-(trifluoromethyl)toluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(trifluoromethyl)aniline: Another compound with similar substituents on the benzene ring but with an amine group instead of an alcohol.

    2,6-Dichloro-3-(trifluoromethyl)benzaldehyde: The corresponding aldehyde derivative of the alcohol.

    2,6-Dichloro-3-(trifluoromethyl)benzoic acid: The carboxylic acid derivative.

Uniqueness

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorine atoms and a trifluoromethyl group on the benzene ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[2,6-dichloro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMUWBCVLIBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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